

Cellular Mechanism of Cardiac Depression

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Compound Focus: Mepivacaine Hydrochloride

CAS No.: 1722-62-9

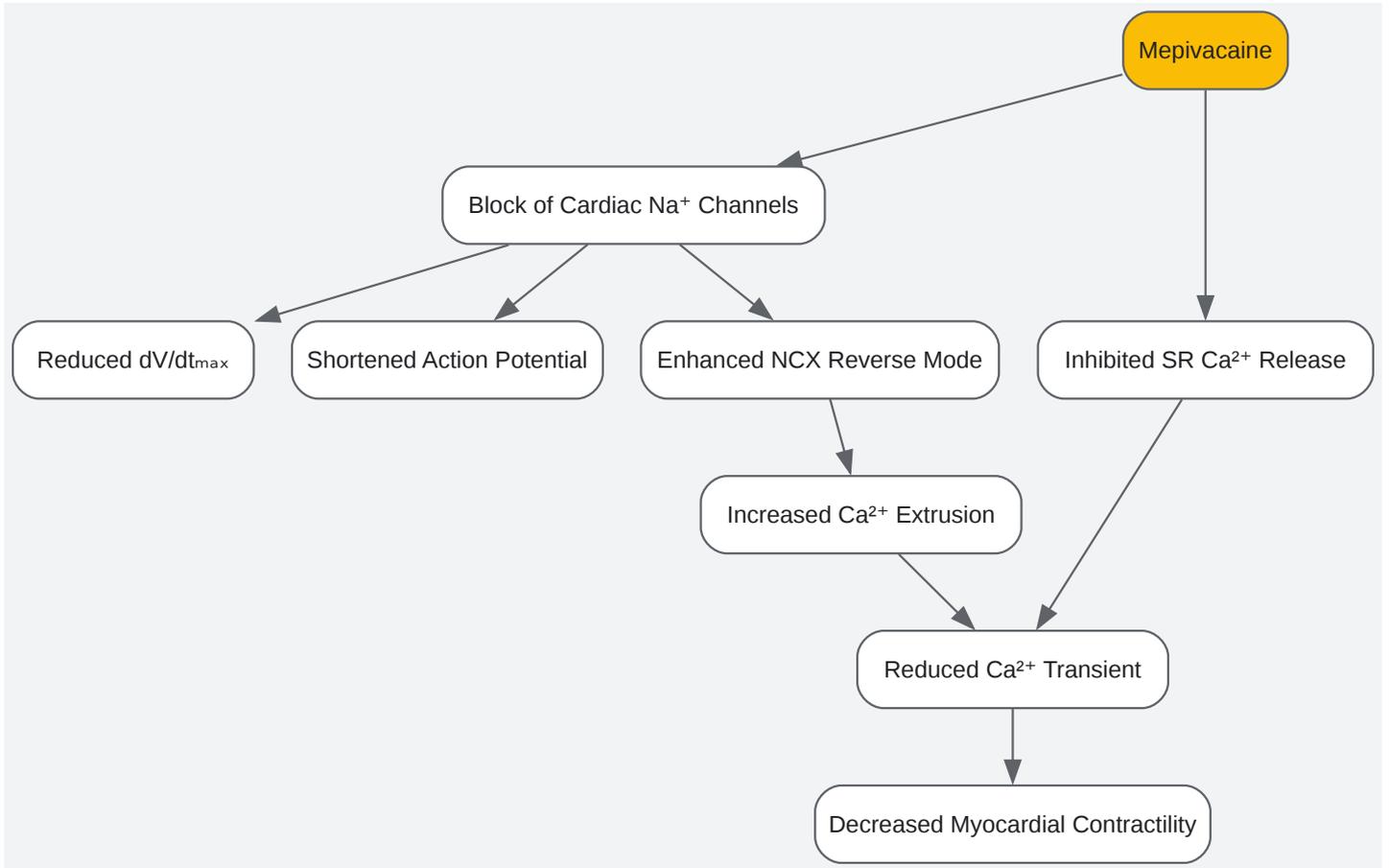
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The table below summarizes the key cellular effects and the proposed mechanism of mepivacaine.

| Key Cellular Effect | Experimental Evidence | Proposed Mechanism |
|---|---|--|
| Reduced Ca²⁺ Transient [1] | Significant decrease in peak Ca ²⁺ , peak area, and slope in isolated mouse cardiomyocytes. | Blockade of cardiac Na ⁺ channels reduces intracellular Na ⁺ , enhancing NCX reverse mode activity, which extrudes Ca ²⁺ from the cell. [1] |
| Inhibition of SR Ca²⁺ Release [2] [3] | Depression of rapid cooling contractures (RCCs); dose-dependent force reduction in depolarized muscle. | Direct inhibition of Ca ²⁺ release from the sarcoplasmic reticulum (SR), independent of action potential changes. [2] [3] |
| Action Potential Shortening [2] | Shortening of action potential duration (APD ₅₀ and APD ₉₀) in rat papillary muscle. | Likely related to the blockade of tetrodotoxin-sensitive "window" Na ⁺ current. [3] |
| Rate-Dependent Conduction Block [2] [3] | Conduction block frequently noted at higher electrical stimulation rates. | Na ⁺ channel blockade leading to reduced conduction velocity. |

This sequence of events can be visualized in the following pathway diagram:



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Diagram 1: Proposed cellular pathway for mepivacaine-induced cardiac depression. Mepivacaine acts via two primary pathways: inhibition of sodium channels and direct inhibition of sarcoplasmic reticulum (SR) function, converging to reduce the calcium transient and contractility.

Key Experimental Data and Protocols

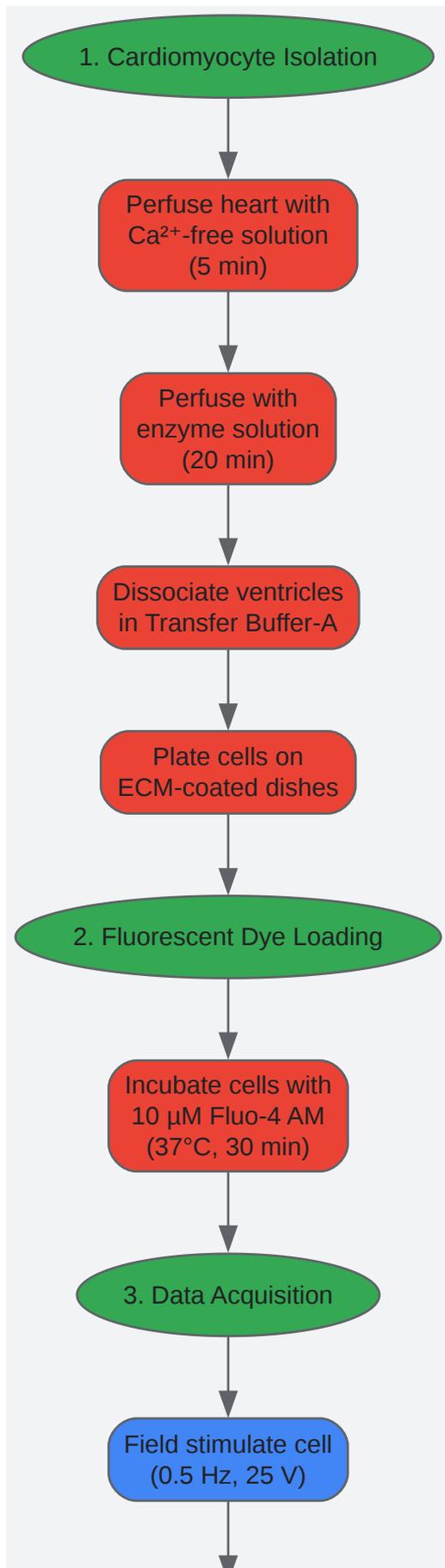
For researchers, the quantitative findings and methodologies from key studies are crucial. The table below consolidates this information.

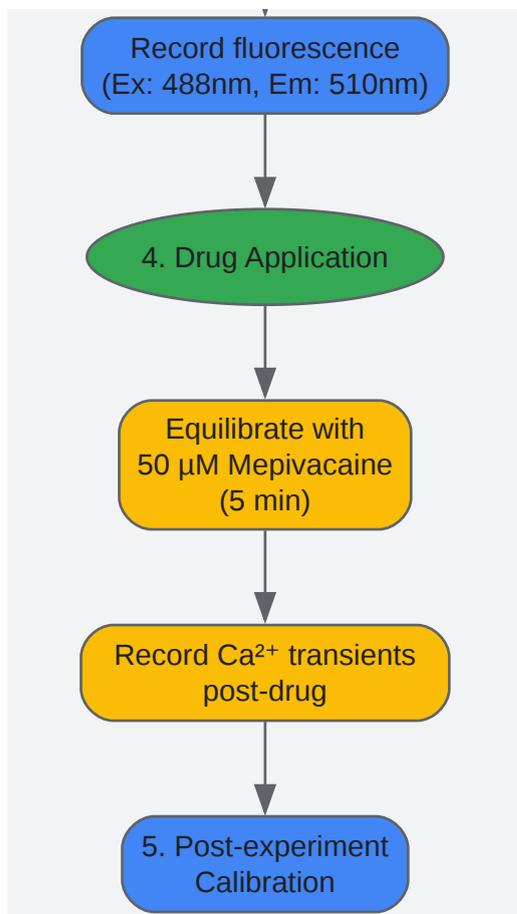
| Experimental Model | Mepivacaine Concentration | Key Quantitative Findings | Citation |
|--------------------|---------------------------|---------------------------|----------|
|--------------------|---------------------------|---------------------------|----------|

| Isolated adult mouse ventricular cardiomyocytes | 50 μM (IC_{50}) | • **Peak Ca^{2+} :** 130.9 ± 15.63 nM (vs. control 528.6 ± 73.61 nM) • **Peak Area:** 72.14 ± 10.46 nMs (vs. control 401.7 ± 63.09 nMs) • **Slope:** 1686 ± 226.6 nM/s (vs. control 7699 ± 1110 nM/s) • **D₅₀:** 284.5 ± 22.71 ms (vs. control 457.1 ± 47.16 ms) | [1] | | Isolated guinea pig and rat right ventricular papillary muscle | 20, 50, 100 μM | • **Dose-dependent depression** of peak force (0.5-3 Hz stimulation) • **~20% depression** of peak force at rested state contraction (rat) • **~30% depression** of rapid cooling contracture (100 μM) • **Shortening of AP duration** (APD_{90} by ~10% at 100 μM) | [2] [3] |

Detailed Protocol: Measuring Ca^{2+} Transients in Isolated Cardiomyocytes

The following workflow outlines a key method for investigating mepivacaine's effects, based on studies of isolated mouse ventricular myocytes [1].





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Diagram 2: Experimental workflow for measuring mepivacaine's effects on calcium transients in isolated cardiomyocytes.

Critical Reagents and Solutions [1]:

- **Perfusion Solution (Ca²⁺-free)** (in mM): NaCl 135, KCl 4, MgCl₂*6H₂O 1, HEPES 10, NaH₂PO₄ 0.33, Glucose 10, BDM 20, Taurine 5 (pH 7.2).
- **Digestion Solution:** Add Collagenase D (0.36 mg/g), Collagenase B (0.48 mg/g), and Protease XIV (0.06 mg/g) to 30 mL perfusion solution.
- **Transfer Buffer-B (TB-B, Experimental Buffer)** (in mM): NaCl 137, KCl 5.4, MgCl₂6H₂O 1, CaCl₂2H₂O 1.8, HEPES 10, Glucose 5.5 (pH 7.4).

Data Analysis Notes:

- For each cardiomyocyte, ten consecutive stimulations are recorded. The **last seven Ca²⁺ transients are averaged** for analysis to avoid differences in sarcoplasmic reticulum Ca²⁺ loading [1].
- A post-experiment calibration is performed to convert fluorescence voltage signals to Ca²⁺ concentration.

FAQ for Researchers

Q: What is the clinical relevance of the 50 μM concentration used in cellular studies? A: The 50 μM concentration represents the **half-maximal inhibitory concentration (IC₅₀)** in cellular models and is considered a **supra-clinical dose** in humans [1]. It is highly relevant for understanding the intrinsic cardiotoxic potential and mechanism, especially in cases of accidental intravenous injection or overdose.

Q: How can I confirm the role of the Sodium-Calcium Exchanger (NCX) in this mechanism? A: As performed in the primary study, you can use **specific NCX blockers** like ORM-10103 or NiCl₂. The finding that combining mepivacaine with these blockers **significantly increased baseline [Ca²⁺]** and caused **arrhythmic activity** supports the hypothesis that mepivacaine enhances NCX reverse mode activity [1].

Q: What are the main differences between mepivacaine's mechanism and that of other local anesthetics like bupivacaine? A: While all local anesthetics block sodium channels, the **specific effects on calcium handling can differ**. Mepivacaine's well-described direct inhibition of SR Ca²⁺ release is a key feature of its profile [2] [3]. Bupivacaine is often noted for its high cardiotoxicity and potent, persistent sodium channel blockade.

Q: What are the most important safety considerations when designing in vivo experiments with mepivacaine? A: The primary risk is **accidental intravenous administration leading to systemic toxicity**, which can cause seizures, broad-complex bradyarrhythmia, hypotension, and cardiac arrest [4]. Resuscitative equipment and drugs, including **intravenous lipid emulsions (IVLEs)** as an emerging antidote, should be immediately available [4].

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